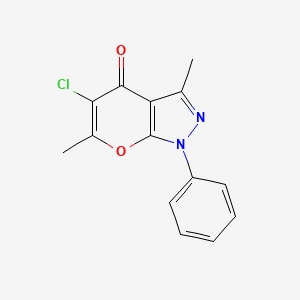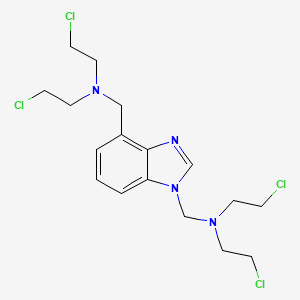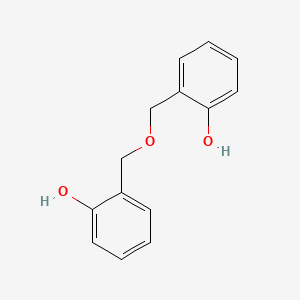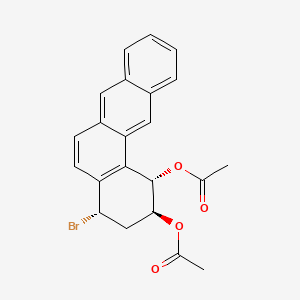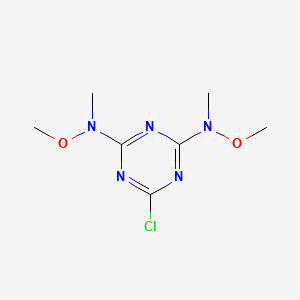
Triethyltin cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyltin cyanide is an organotin compound with the chemical formula (C2H5)3SnCN. It is a member of the organotin family, which includes compounds containing tin bonded to carbon. This compound is known for its applications in organic synthesis and its potential toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethyltin cyanide can be synthesized through the reaction of triethyltin chloride with sodium cyanide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
(C2H5)3SnCl+NaCN→(C2H5)3SnCN+NaCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and closed reactors helps in managing the toxic nature of the reagents and products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized tin compounds.
Reduction: It can be reduced to form triethyltin hydride.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized tin compounds.
Reduction: Triethyltin hydride.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyltin cyanide has several applications in scientific research:
Biology: Studied for its effects on biological systems, particularly its neurotoxic effects.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.
Mécanisme D'action
The mechanism of action of triethyltin cyanide involves its interaction with cellular components. It can inhibit various enzymes and disrupt cellular processes. The cyanide group can interfere with cellular respiration by inhibiting cytochrome c oxidase, leading to cellular hypoxia. The tin moiety can interact with proteins and nucleic acids, causing structural and functional disruptions.
Comparaison Avec Des Composés Similaires
Trimethyltin cyanide: Similar in structure but with methyl groups instead of ethyl groups.
Triethyltin chloride: Similar but with a chloride group instead of cyanide.
Triphenyltin cyanide: Contains phenyl groups instead of ethyl groups.
Uniqueness: Triethyltin cyanide is unique due to its specific combination of ethyl groups and a cyanide moiety. This combination imparts distinct chemical reactivity and biological effects compared to other organotin compounds.
Propriétés
Numéro CAS |
2232-68-0 |
|---|---|
Formule moléculaire |
C7H15NSn |
Poids moléculaire |
231.91 g/mol |
Nom IUPAC |
triethylstannylformonitrile |
InChI |
InChI=1S/3C2H5.CN.Sn/c4*1-2;/h3*1H2,2H3;; |
Clé InChI |
WRHYYGWUSXGMRU-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


